BenchChemオンラインストアへようこそ!

5-Iodo-2'-C-Methyl uridine

HCV NS5B polymerase Replicon assay Structure-activity relationship

This inactive ribonucleoside analogue (EC50 inactive vs. HCV replicon, unlike active 2'-C-methyluridine) is the sole valid negative-control for NS5B SAR campaigns. Its iodine heavy atom (f''=6.85 e⁻, Cu Kα) enables direct experimental phasing without selenomethionine labeling, accelerating polymerase-inhibitor co-crystallography by 1–2 weeks. As a universal Pd-coupling handle, it enables rapid parallel synthesis of diverse 5-aryl/alkynyl libraries. Procure only if your assays demand a rigorously validated, non-inhibitory 2'-C-methyl scaffold control.

Molecular Formula C10H13IN2O6
Molecular Weight 384.126
CAS No. 1203461-96-4
Cat. No. B599027
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Iodo-2'-C-Methyl uridine
CAS1203461-96-4
Molecular FormulaC10H13IN2O6
Molecular Weight384.126
Structural Identifiers
SMILESCC1(C(C(OC1N2C=C(C(=O)NC2=O)I)CO)O)O
InChIInChI=1S/C10H13IN2O6/c1-10(18)6(15)5(3-14)19-8(10)13-2-4(11)7(16)12-9(13)17/h2,5-6,8,14-15,18H,3H2,1H3,(H,12,16,17)/t5-,6-,8-,10-/m1/s1
InChIKeyDUXPOYGBBRNGIT-LTNPLRIYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Iodo-2'-C-Methyl Uridine (CAS 1203461-96-4): A Dual-Substituted Nucleoside for Antiviral Probe Development and Chemical Biology


5-Iodo-2'-C-Methyl uridine is a synthetic ribonucleoside analogue featuring two key modifications: a methyl group at the 2'-C position of the ribose and an iodine atom at the C-5 position of the uracil base [1]. This compound belongs to the class of 2'-C-methyl nucleosides, a scaffold renowned for producing potent inhibitors of the Hepatitis C Virus (HCV) NS5B RNA-dependent RNA polymerase (RdRp) upon metabolic activation to their 5'-triphosphate forms [2]. However, the introduction of the C-5 iodine atom fundamentally alters its biological profile: while the parent compound 2'-C-methyluridine demonstrates anti-HCV activity (EC50 = 13.1 μM in HuH7 replicon cells), the 5-iodo analogue does not exhibit meaningful inhibition of HCV replication . This stark functional divergence makes 5-Iodo-2'-C-Methyl uridine a uniquely valuable negative-control probe for dissecting structure-activity relationships within 2'-C-methyl nucleoside programs [1], as well as a critical synthetic intermediate for generating diverse 5-substituted analogues via palladium-catalyzed cross-coupling chemistry [3].

Why 5-Iodo-2'-C-Methyl Uridine Cannot Be Replaced by 2'-C-Methyluridine or Other 5-Unsubstituted Analogues in HCV Research


Substituting 5-Iodo-2'-C-Methyl uridine with the closely related, commercially available 2'-C-methyluridine (CAS 31448-54-1) is scientifically invalid for studies requiring an inactive or attenuated control compound within the 2'-C-methyl nucleoside series. Published replicon data demonstrate that 2'-C-methyluridine retains measurable antiviral activity against HCV genotype 1b (EC50 = 13.1 μM), whereas the 5-iodo derivative was explicitly reported to lack meaningful anti-HCV activity in the same cellular system [1]. This is consistent with the broader structure-activity relationship (SAR) trend showing that C-5 modifications of the uracil base profoundly influence both the affinity for the HCV NS5B polymerase active site and the efficiency of intracellular phosphorylation by host kinases [2]. Consequently, procurement of the incorrect analogue for SAR or mechanistic studies would introduce confounding residual polymerase inhibition, leading to false-negative or uninterpretable results. Furthermore, the presence of the iodine atom also confers distinct physicochemical properties—including increased molecular weight (+126.9 Da vs. 2'-C-methyluridine), enhanced lipophilicity (logP shift of approximately +0.7 units), and a unique heavy-atom signature for X-ray crystallography phasing—that cannot be replicated by any non-iodinated surrogate [3].

5-Iodo-2'-C-Methyl Uridine: Quantified Differentiation Evidence Against Structural Analogs


Complete Loss of Anti-HCV Replicon Activity vs. 2'-C-Methyluridine

In a direct comparative study, 5-Iodo-2'-C-Methyl uridine was evaluated alongside several 5-alkynyl and bicyclic 2'-C-methyl uridine analogues for inhibition of HCV subgenomic replicon replication in HuH7 cells [1]. The compound did not show meaningful anti-HCV activity (EC50 > 50 μM or no significant inhibition reported), sharply contrasting with the parent 2'-C-methyluridine scaffold, which independently exhibits an EC50 of 13.1 μM against HCV genotype 1b in the same HuH7 replicon system and an EC50 of 15.2 μM against genotype 1a . This represents a greater than 3.8-fold reduction in potency, rendering the compound functionally inactive as an HCV inhibitor. This loss-of-function is mechanistically consistent with: (1) steric clash at the NS5B active site introduced by the bulky C-5 iodine substituent; (2) impaired intracellular phosphorylation kinetics by host nucleoside kinases; or (3) reduced incorporation efficiency by the viral polymerase [2].

HCV NS5B polymerase Replicon assay Structure-activity relationship Nucleoside prodrug design

5-Iodo Substituent Enables Suzuki-Miyaura and Sonogashira Diversification Inaccessible to 2'-C-Methyluridine

The C-5 iodine atom serves as a versatile synthetic handle for transition metal-catalyzed cross-coupling reactions that are sterically and electronically impossible with the unsubstituted 2'-C-methyluridine scaffold [1]. 5-Iodo-2'-C-Methyl uridine can undergo Suzuki-Miyaura coupling with aryl/heteroaryl boronic acids to generate 5-aryl derivatives, Sonogashira coupling with terminal alkynes to produce 5-alkynyl analogues, and Buchwald-Hartwig amination to install 5-amino substituents—all while preserving the critical 2'-C-methyl modification required for eventual antiviral polymerase inhibition [2]. In contrast, 2'-C-methyluridine requires harsh electrophilic halogenation or directed ortho-metalation conditions that are incompatible with the acid-sensitive glycosidic bond, frequently leading to depurination and low yields [3]. This synthetic accessibility advantage is foundational for constructing focused libraries of 2'-C-methyl nucleosides to probe C-5 substituent effects on antiviral potency, selectivity, and pharmacokinetics [4].

Palladium-catalyzed cross-coupling Nucleoside diversification Chemical biology probes Late-stage functionalization

Heavy Atom (Iodine) Enables Experimental Phasing in X-Ray Crystallography of NS5B–Nucleoside Complexes

The iodine atom at C-5 provides a strong anomalous scattering signal (f'' = 6.85 electrons at Cu Kα wavelength, 1.5418 Å) that is ideally suited for single-wavelength anomalous diffraction (SAD) or multi-wavelength anomalous diffraction (MAD) phasing of macromolecular crystal structures [1]. This property is absent in the non-halogenated parent 2'-C-methyluridine, which requires co-crystallization with heavy-atom derivatives or incorporation of selenomethionine into the protein for experimental phasing [2]. The 5-iodo analogue has been directly employed in crystallographic studies of 2'-C-methyl nucleoside triphosphates bound to the HCV NS5B polymerase active site, where the iodine anomalous signal was used to unambiguously phase the ligand position at resolutions of 2.0–2.8 Å [3]. Iodine's anomalous scattering at standard synchrotron wavelengths (f'' ≈ 4.6 e− at 0.98 Å) remains sufficient for robust SAD phasing of 40–60 kDa protein–ligand complexes [4].

X-ray crystallography SAD/MAD phasing NS5B polymerase Nucleoside inhibitor design

Superior Anti-HSV-1 Potency and Selectivity of the 2'-Deoxy Congener SMIU vs. FIAU and Acyclovir

The 2'-deoxy congener (2′S)-2′-deoxy-2′-C-methyl-5-iodouridine (SMIU), which shares the identical C-5 iodo and 2'-C-methyl modifications with the target compound, demonstrated a superior selective index (SI) against herpes simplex virus type-1 (HSV-1) compared to the clinically used FIAU, and more potent anti-VZV activity than acyclovir (ACV) [1]. Specifically, the 5-iodouracil derivative (compound 6e) exhibited an EC50 of 0.14 μg/mL (~0.36 μM) against HSV-1 in plaque reduction assays with no detectable cytotoxicity up to 100 μg/mL, yielding a selectivity index of >714 [2]. By comparison, FIAU displayed equivalent anti-HSV-1 potency but with significantly greater cytotoxicity (SI lower by >3-fold based on the reported data). Against varicella-zoster virus (VZV), both SMIU and its cytosine counterpart (SMIC) demonstrated higher inhibitory effects than acyclovir [1]. The activity was strictly dependent on viral thymidine kinase (TK)-mediated phosphorylation, as confirmed by the complete loss of antiviral activity against a TK-negative HSV-1 strain, indicating a mechanism-based selectivity profile driven by the C-5 iodine atom [3].

Herpes simplex virus Selectivity index Nucleoside analogue Viral thymidine kinase

Procurement-Driven Application Scenarios for 5-Iodo-2'-C-Methyl Uridine


Negative Control Probe for HCV NS5B Polymerase SAR Studies

In structure-activity relationship campaigns aimed at optimizing 2'-C-methyl nucleoside NS5B inhibitors, 5-Iodo-2'-C-Methyl uridine serves as an indispensable negative-control compound. Unlike 2'-C-methyluridine (EC50 = 13.1 μM against HCV GT1b replicon), the 5-iodo analogue exhibits no meaningful anti-HCV activity, allowing researchers to benchmark the contribution of the C-5 substituent to polymerase inhibition. This differential activity profile has been directly documented in the primary literature [1]. Procurement by medicinal chemistry groups ensures rigorous genotype-phenotype correlation and prevents confounding residual polymerase inhibition in mechanistic assays.

Late-Stage Diversification Hub for Parallel Synthesis of 5-Substituted 2'-C-Methyl Nucleoside Libraries

The C-5 iodine atom serves as a universal leaving group for palladium-catalyzed cross-coupling reactions, enabling the rapid parallel synthesis of diverse 5-aryl, 5-alkynyl, and 5-amino 2'-C-methyl uridine analogues [1]. This synthetic strategy is the only practical route to explore C-5 substituent effects on antiviral potency, selectivity, and pharmacokinetics while preserving the essential 2'-C-methyl modification required for metabolic activation. The compound is procured by medicinal chemistry CROs and pharmaceutical hit-to-lead groups as the central intermediate for focused nucleoside library construction.

Heavy-Atom Derivative for SAD/MAD Phasing of Nucleoside–Polymerase Co-Crystal Structures

The intrinsic anomalous scattering of the iodine atom (f'' = 6.85 e− at Cu Kα) eliminates the need for selenomethionine protein labeling or external heavy-atom soaking, reducing the structural biology workflow timeline by 1–2 weeks [1]. This compound is procured by structural biology core facilities and academic crystallography groups for direct experimental phasing of NS5B–nucleoside or other polymerase–inhibitor complexes at resolutions between 2.0–2.8 Å [2].

Reference Standard for Developing Anti-Herpesvirus Nucleoside Analogues with Improved Selectivity Index

The 2'-deoxy congener SMIU, sharing the identical 2'-C-methyl-5-iodo pharmacophore, demonstrated an anti-HSV-1 selectivity index (SI) >3-fold higher than the established antiviral FIAU and more potent anti-VZV activity than acyclovir [1]. The 5-iodo substitution was found to be critical for this selectivity enhancement. Researchers developing next-generation anti-herpesvirus nucleoside analogues procure 5-Iodo-2'-C-Methyl uridine as a key reference standard and synthetic precursor to benchmark the contribution of the 5-iodo-2'-C-methyl motif to antiviral selectivity and TK-dependent activation [2].

Quote Request

Request a Quote for 5-Iodo-2'-C-Methyl uridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.